molecular formula C6H3FIN3 B6189005 1-azido-4-fluoro-2-iodobenzene CAS No. 1544822-75-4

1-azido-4-fluoro-2-iodobenzene

Cat. No.: B6189005
CAS No.: 1544822-75-4
M. Wt: 263
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Description

Overview of Halogenated Arenes as Versatile Synthetic Scaffolds

Halogenated arenes, or aryl halides, are aromatic compounds containing one or more halogen atoms (fluorine, chlorine, bromine, or iodine) bonded to the aromatic ring. They serve as fundamental building blocks in organic synthesis, primarily due to their ability to participate in a wide variety of cross-coupling reactions. nih.govnih.gov These reactions, often catalyzed by transition metals like palladium, enable the formation of new carbon-carbon and carbon-heteroatom bonds, providing a powerful method for constructing complex molecules from simpler precursors. nih.govnih.gov

The reactivity of the carbon-halogen bond in these reactions generally increases down the group (C-F < C-Cl < C-Br < C-I), allowing for selective reactions in polyhalogenated systems. nih.gov This differential reactivity is a cornerstone of modern synthetic strategy, enabling the stepwise functionalization of aromatic rings. nih.govacs.org Moreover, the electronic and steric properties of the halogen substituents can influence the regioselectivity of subsequent reactions on the aromatic ring. organic-chemistry.org

The Azido (B1232118) Group: A Key Synthon in Contemporary Organic Synthesis

The azido group (–N₃) has become an indispensable functional group in modern organic synthesis since the discovery of phenyl azide (B81097) in 1864. wikipedia.orgnih.gov Its utility stems from its unique electronic structure and its ability to undergo a diverse range of chemical transformations. mdpi.com Organic azides are relatively stable yet can be activated under specific conditions to participate in powerful bond-forming reactions. nih.gov They are central to "click chemistry," a concept that emphasizes reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. wikipedia.orgnih.gov

Azide Reactivity as a 1,3-Dipole

Organic azides can behave as 1,3-dipoles in cycloaddition reactions, most notably the Huisgen 1,3-dipolar cycloaddition with alkynes to form stable 1,2,3-triazole rings. wikipedia.orgyoutube.comwikipedia.org This reaction is a cornerstone of click chemistry, particularly the copper(I)-catalyzed version (CuAAC), which proceeds with high efficiency and regioselectivity. nih.govwikipedia.org The resulting triazole ring is a stable, aromatic heterocycle that can act as a linker in various applications, including medicinal chemistry and materials science. youtube.comeurekalert.org The reaction's reliability and stereoselectivity have made it a popular method for covalently linking different molecular fragments. youtube.comnih.gov

Azide Reactivity as a Nitrene Precursor

Upon thermal or photochemical activation, azides can extrude a molecule of dinitrogen (N₂) to generate highly reactive nitrene intermediates. nih.govresearchgate.net Nitrenes are electron-deficient species that can undergo a variety of transformations, including C-H insertion, aziridination of alkenes, and rearrangement reactions. rsc.orgpurdue.edu While the high reactivity of free nitrenes can sometimes lead to a lack of selectivity, the use of transition metal catalysts can modulate their reactivity, leading to more controlled and selective nitrogen-atom transfer reactions. nih.govnih.gov This approach has enabled the development of highly enantioselective methods for creating new carbon-nitrogen bonds. nih.gov

Distinctive Reactivity Profiles of Fluoro- and Iodo-Substituted Arenes

Fluoro- and iodo-substituted arenes exhibit distinct reactivity patterns that are exploited in synthetic chemistry. The carbon-fluorine (C-F) bond is the strongest carbon-halogen bond, making fluoroarenes generally less reactive in traditional cross-coupling reactions. nih.gov However, the high electronegativity of fluorine can activate the aromatic ring for nucleophilic aromatic substitution (SNAr) reactions. nih.gov In contrast, the carbon-iodine (C-I) bond is the weakest among the aryl halides, making iodoarenes highly reactive in oxidative addition to transition metal catalysts, a key step in many cross-coupling reactions. nih.govacs.org This significant difference in reactivity allows for the selective functionalization of molecules containing both fluorine and iodine substituents. For instance, a cross-coupling reaction can often be performed selectively at the iodo-substituted position while leaving the fluoro-substituted position intact for subsequent transformations. nih.gov

Strategic Importance of 1-Azido-4-fluoro-2-iodobenzene as a Unique Building Block

This compound is a trifunctional arene that combines the distinct chemical properties of an azide, a fluorine atom, and an iodine atom on a single aromatic ring. This unique combination of functional groups makes it a strategically important building block in organic synthesis. The presence of three different reactive sites with orthogonal reactivity allows for a high degree of control in the stepwise construction of complex molecules.

The iodo group can be selectively targeted for a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, to introduce new carbon-carbon or carbon-heteroatom bonds. The azide group can participate in 1,3-dipolar cycloadditions to form triazoles or serve as a nitrene precursor for C-H amination or aziridination reactions. The fluoro group, being relatively inert to these conditions, can be retained for later functionalization or to modulate the electronic properties and biological activity of the final molecule. This trifunctional nature allows for the synthesis of a diverse range of complex scaffolds from a single, readily available starting material.

Historical and Current Research Trends in Aryl Azide Chemistry

The chemistry of aryl azides has evolved significantly since its inception. Early research focused on the fundamental reactivity of azides, including their thermal decomposition and rearrangement reactions. nih.govacs.org The discovery of the Huisgen 1,3-dipolar cycloaddition in the mid-20th century marked a major milestone, establishing azides as key precursors for the synthesis of heterocyclic compounds. wikipedia.orgwikipedia.org

Properties

CAS No.

1544822-75-4

Molecular Formula

C6H3FIN3

Molecular Weight

263

Purity

95

Origin of Product

United States

Elucidating the Reactivity and Mechanistic Pathways of 1 Azido 4 Fluoro 2 Iodobenzene

Azide-Centric Transformations

The azide (B81097) group in 1-azido-4-fluoro-2-iodobenzene is a versatile functional group that readily participates in several important reactions.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and widely used click chemistry reaction for forming 1,4-disubstituted 1,2,3-triazoles. This reaction involves the [3+2] cycloaddition of an azide with a terminal alkyne, catalyzed by a copper(I) species. nih.govrsc.org The catalyst transforms the concerted uncatalyzed reaction into a stepwise process, which significantly lowers the activation barrier and ensures high regioselectivity. nih.gov

The general mechanism involves the formation of a copper-acetylide intermediate, which then reacts with the azide. nih.govnih.gov The reaction is highly efficient, often proceeding to completion in short timeframes at room temperature and can be carried out in a variety of solvents, including water. unizar.esnih.gov The presence of electron-withdrawing groups on the aryl azide, such as the fluorine and iodine in this compound, can enhance the electrophilicity of the azide group and potentially influence the reaction rate. rsc.org

Key Features of CuAAC:

High Regioselectivity: Exclusively forms the 1,4-disubstituted triazole isomer. nih.gov

Mild Reaction Conditions: Often proceeds at room temperature. unizar.esnih.gov

High Yields: Typically provides excellent product yields. science.gov

Broad Scope: Tolerates a wide range of functional groups. rsc.org

Table 1: Representative Conditions for CuAAC Reactions

Catalyst System Solvent Temperature Typical Reaction Time
Cu(I) salt (e.g., CuI) Various organic or aqueous Room Temperature Minutes to hours
In situ generated Cu(I) from CuSO₄ and a reducing agent Various organic or aqueous Room Temperature Minutes to hours

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a catalyst-free version of the azide-alkyne cycloaddition that utilizes strained cyclooctynes. nih.govd-nb.info The high ring strain of the cyclooctyne (B158145) significantly lowers the activation energy of the cycloaddition, allowing the reaction to proceed readily without the need for a metal catalyst. nih.gov This is particularly advantageous in biological systems where the cytotoxicity of copper is a concern.

The reaction rate of SPAAC can be influenced by the electronic properties of the azide. Aryl azides with electron-withdrawing substituents can exhibit accelerated reaction rates with certain cyclooctynes. d-nb.info Therefore, the fluoro and iodo substituents on this compound would be expected to influence its reactivity in SPAAC.

Chemo- and Regioselectivity in 1,3-Dipolar Cycloadditions Involving the Azide Group

The azide group acts as a 1,3-dipole and can react with various dipolarophiles, including alkenes and alkynes, to form five-membered heterocyclic rings. unibo.it The regioselectivity of these cycloadditions is influenced by both electronic and steric factors of the reactants.

With unsymmetrical alkynes, the reaction can potentially yield two different regioisomers. In the case of CuAAC with terminal alkynes, the reaction is highly regioselective, yielding exclusively the 1,4-isomer. nih.gov However, thermal, uncatalyzed cycloadditions often result in a mixture of 1,4- and 1,5-regioisomers. nih.gov

The chemoselectivity of the azide group in this compound is notable. It can selectively react with an alkyne in the presence of other functional groups, a hallmark of click chemistry. nih.gov Furthermore, in molecules containing multiple azide groups (e.g., an aryl azide and an alkyl azide), selective reaction at the more reactive aryl azide can be achieved. rsc.org The electron-withdrawing nature of the fluorine and iodine atoms in this compound makes the azide group more electrophilic, which can influence its reactivity and selectivity in cycloaddition reactions. rsc.org

Thermal and Photochemical Nitrene Generation from Aryl Azides

Aryl azides can undergo thermal or photochemical decomposition to lose a molecule of dinitrogen (N₂) and form a highly reactive nitrene intermediate. acs.org These nitrenes are electrophilic species that can undergo a variety of subsequent reactions, including:

C-H insertion: Insertion into carbon-hydrogen bonds.

Aziridination: Addition to alkenes to form aziridines. researchgate.net

Ring expansion: Rearrangement of the aromatic ring to form seven-membered ring systems (ketenimines). acs.org

The presence of electron-withdrawing fluoro substituents on the aromatic ring has been shown to be critical for accessing synthetically useful nitrenes from perfluorinated aromatic azides. acs.org The generation of nitrenes from this compound would likely lead to a variety of products depending on the reaction conditions and the presence of trapping agents.

Azide Migration Reactions and Rearrangements

Azide migration reactions, though challenging due to competing nitrogen extrusion, represent a powerful tool for synthesizing novel nitrogen-containing molecules. researchgate.net Recent studies have shown that 1,2-azide migrations can occur in vinyl and allylic azides under specific reaction conditions, often mediated by hypervalent iodine reagents. sciengine.comchinesechemsoc.org The selectivity between azide migration and aryl migration can be tuned by the electronic properties of the substituents on the aromatic ring. sciengine.com In some cases, the azido (B1232118) group can act as both a directing group and a migrating group in difluorination reactions of allylic azides. chinesechemsoc.orgchinesechemsoc.org While direct examples involving this compound are not prevalent in the searched literature, the principles of these migrations could potentially be applied.

Halogen-Directed Transformations

The iodine and fluorine atoms on the benzene (B151609) ring of this compound also direct its reactivity.

The iodine atom, being a good leaving group, can participate in various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds at the ortho-position relative to the azide group. The iodine atom can also be substituted by other nucleophiles.

Furthermore, the electron-withdrawing nature of both the fluorine and iodine atoms activates the aromatic ring towards nucleophilic aromatic substitution, although the azide group itself is generally stable under these conditions. The iodine atom can also participate in halogen bonding, a noncovalent interaction where the iodine acts as a Lewis acid (halogen bond donor). acs.orgmdpi.com The strength of this interaction is enhanced by electron-withdrawing groups on the aromatic ring, making this compound a potential candidate for applications in supramolecular chemistry and crystal engineering. mdpi.com Hypervalent iodine reagents can be formed from iodoarenes, which are valuable for transferring various functional groups. nih.gov

The fluorine atom is generally less reactive towards substitution than iodine but its strong electron-withdrawing nature significantly influences the reactivity of the other functional groups on the ring.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira, Suzuki-Miyaura, Stille)

The presence of an iodine atom renders this compound an excellent substrate for palladium-catalyzed cross-coupling reactions. These reactions are fundamental in organic synthesis for the formation of carbon-carbon bonds.

The Sonogashira coupling , which forms a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, is a prominent reaction for this substrate. wikipedia.orgmdpi.com It typically employs a palladium catalyst and a copper(I) co-catalyst under mild conditions. wikipedia.org This reaction is instrumental in synthesizing aryl-alkynes and conjugated enynes, which are precursors to various pharmaceuticals and organic materials. mdpi.com

The Suzuki-Miyaura coupling is another powerful tool for C-C bond formation, coupling an aryl halide with an organoboron reagent. rsc.orgresearchgate.net This reaction is valued for its mild conditions and tolerance of a wide range of functional groups. nih.gov The success of the Suzuki-Miyaura coupling is influenced by the choice of palladium catalyst, ligands, and base. rsc.org

The Stille coupling utilizes organotin reagents to form C-C bonds with aryl halides. nih.govresearchgate.net A key advantage of the Stille reaction is the stability of the organotin compounds to both acidic and basic conditions, allowing for broad functional group compatibility. nih.gov

Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions
ReactionCoupling PartnerKey Features
SonogashiraTerminal AlkyneForms C(sp²)-C(sp) bonds; mild conditions. wikipedia.orgmdpi.com
Suzuki-MiyauraOrganoboron ReagentMild conditions; broad functional group tolerance. rsc.orgnih.gov
StilleOrganotin ReagentStable reagents; tolerates acidic and basic conditions. nih.gov

A crucial aspect of the chemistry of this compound is the differential reactivity of the carbon-iodine (C-I) and carbon-fluorine (C-F) bonds in palladium-catalyzed cross-coupling reactions. The C-I bond is significantly more reactive than the C-F bond under typical cross-coupling conditions. The general order of reactivity for aryl halides in these reactions is I > Br > Cl >> F. wikipedia.org This substantial difference in reactivity allows for selective functionalization of the C-I bond while leaving the C-F bond intact, a concept known as orthogonality.

This selective reactivity is primarily due to the bond dissociation energies, with the C-I bond being considerably weaker than the C-F bond. Consequently, the oxidative addition of the palladium(0) catalyst to the C-I bond is much more facile and occurs at lower temperatures than the corresponding reaction with the C-F bond. nih.gov This allows for the sequential and site-selective introduction of different functional groups onto the aromatic ring. For instance, a Sonogashira or Suzuki-Miyaura coupling can be performed at the iodo position, followed by a subsequent, more forcing reaction at the fluoro position if desired.

C-F Bond Activation and Subsequent Functionalization

While the C-F bond is generally unreactive in standard cross-coupling reactions, its activation and subsequent functionalization represent an active area of research. science.gov The strength of the C-F bond presents a significant challenge, but various strategies have been developed to achieve its cleavage. acs.org These methods often involve the use of transition metal catalysts, such as nickel, or strong Lewis acids. rsc.orgresearchgate.net

Once activated, the C-F bond can participate in a range of transformations, including cross-coupling reactions, to introduce new functionalities. rsc.org For instance, nickel-catalyzed reductive cross-coupling reactions have been shown to functionalize C-F bonds in gem-difluoroalkenes. acs.org The ability to selectively activate and functionalize the C-F bond in a molecule like this compound would provide a powerful tool for late-stage molecular diversification.

Nucleophilic Aromatic Substitution of the Fluorine Atom

The fluorine atom in this compound can undergo nucleophilic aromatic substitution (SNA_r). byjus.com In this reaction, a nucleophile displaces the fluoride (B91410) ion from the aromatic ring. The rate of SNA_r is significantly enhanced by the presence of electron-withdrawing groups on the aromatic ring, which stabilize the negatively charged intermediate (Meisenheimer complex). pressbooks.pubdiva-portal.org

Hypervalent Iodine-Mediated Processes on the Aryl Core

The iodine atom in this compound can be oxidized to a hypervalent state, typically iodine(III) or iodine(V). researchgate.netresearchgate.net Hypervalent iodine reagents are valuable in organic synthesis due to their low toxicity and unique reactivity, often serving as powerful oxidizing agents or electrophiles. researchgate.netmdpi.com

These reagents can mediate a wide array of transformations, including oxidative functionalizations, rearrangements, and the introduction of various functional groups. researchgate.net For example, hypervalent iodine compounds have been used for azidation, cyanation, and trifluoromethylation reactions. mdpi.com The electrophilic character of iodine(III) species makes them highly reactive towards a variety of nucleophiles. mdpi.com The generation of a hypervalent iodine species from this compound would open up possibilities for intramolecular cyclizations or the introduction of new substituents onto the aromatic core.

Applications in Advanced Organic Synthesis and Materials Chemistry

Construction of Complex Fluorinated and Iodinated Organic Molecules

The strategic placement of three different functional groups on the aromatic ring of 1-azido-4-fluoro-2-iodobenzene allows for its use in the synthesis of intricately substituted organic molecules. The fluorine atom and the iodo group, in particular, are precursors for a wide array of fluorinated and iodinated compounds, which are of significant interest in pharmaceutical and materials science. chinesechemsoc.orgresearchgate.net The introduction of fluorine can drastically alter a molecule's physical and biological properties, while the carbon-iodine bond is a key handle for cross-coupling reactions. chinesechemsoc.orgpsu.edu

The reactivity of the functional groups can be selectively addressed, enabling a stepwise and controlled construction of complex architectures. This orthogonal reactivity is a cornerstone of its utility.

Table 1: Orthogonal Reactivity of Functional Groups in this compound

Functional Group Position Common Reactions Purpose in Synthesis
Iodo 2 Palladium-catalyzed cross-coupling (e.g., Suzuki, Sonogashira, Heck), Halogen-metal exchange, Iodonium (B1229267) salt formation Introduction of aryl, alkyl, or alkynyl groups; scaffold elaboration. diva-portal.orgmdpi.com
Azido (B1232118) 1 Huisgen 1,3-dipolar cycloaddition (Click Chemistry), Reduction to amine, Staudinger reaction, Ugi-azide reaction Ligation to other molecules, formation of heterocycles, introduction of nitrogen-containing functionalities. amazonaws.comscielo.org.mx

| Fluoro | 4 | Nucleophilic Aromatic Substitution (under forcing conditions or via aryne intermediates), Directed metallation | Modulation of electronic properties, metabolic stability, and binding interactions; late-stage functionalization. researchgate.net |

This multi-handle scaffold allows synthetic chemists to design reaction sequences where each site can be modified independently, leading to the efficient synthesis of highly functionalized aromatic compounds that would be challenging to prepare using other methods.

Utilization as a Precursor for Novel Heterocyclic Compounds (e.g., Triazoles)

The azide (B81097) moiety of this compound is an excellent precursor for the synthesis of nitrogen-containing heterocycles, most notably 1,2,3-triazoles. Triazoles are a prominent structural motif in medicinal chemistry and materials science. The most common method for their synthesis is the Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne, often referred to as "click chemistry." mdpi.com

This reaction can be catalyzed by copper(I) or ruthenium(II), leading to different regioisomers:

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction is highly reliable and regioselective, yielding 1,4-disubstituted 1,2,3-triazoles. mdpi.com

Ruthenium(II)-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): This method provides complementary regioselectivity, affording 1,5-disubstituted 1,2,3-triazoles. researchgate.net

The use of this compound and related aryl azides in these reactions allows for the incorporation of the fluoro-iodophenyl scaffold into the resulting triazole structure. The remaining iodo and fluoro groups on the triazole product can then be used for further functionalization.

Table 2: Examples of Triazole Synthesis from Related Aryl Azides

Azide Precursor Alkyne Partner Catalyst Product Type Research Finding Citation
1-(Azidomethyl)-4-halobenzenes Dipropargyl uracil (B121893) or thymine Cu(I) iodide 1,4-Disubstituted 1,2,3-triazole Synthesis of nucleobase-triazole conjugates with potential applications as corrosion inhibitors. mdpi.com
Various aryl azides Internal alkynes (e.g., 1-aryl-2-(2,2,2-trifluoroethyl)acetylenes) Cp*RuCl(COD) 1,4,5-Trisubstituted 1,2,3-triazole Highly regioselective synthesis of fluorinated triazoles, tolerating various functional groups. researchgate.net

Role in the Synthesis of Radiolabeling Precursors for Chemical Research

The structure of this compound is highly relevant to the field of nuclear medicine, particularly for the development of radiotracers for Positron Emission Tomography (PET). mdpi.comresearchgate.net PET imaging requires molecules labeled with short-lived positron-emitting isotopes, such as fluorine-18 (B77423) (¹⁸F).

The compound serves as a model scaffold for creating ¹⁸F-labeled "synthons" or "prosthetic groups." These are small, reactive molecules that are first radiolabeled with ¹⁸F and then attached to a larger biomolecule (e.g., a peptide, protein, or aptamer) in a separate step. researchgate.netnih.gov This two-step strategy is often necessary because the direct fluorination of complex biomolecules is typically not feasible.

The typical strategy involves:

Precursor Synthesis: An aryl iodide, similar in structure to this compound, is converted into a diaryliodonium salt. nih.govnih.gov

Radiofluorination: The iodonium salt is reacted with no-carrier-added (n.c.a.) aqueous [¹⁸F]fluoride ion. The diaryliodonium salt is an excellent leaving group, facilitating nucleophilic aromatic substitution to incorporate ¹⁸F onto the aromatic ring, yielding an ¹⁸F-labeled aryl iodide or a related synthon. nih.govnih.gov

Bioconjugation: The resulting ¹⁸F-labeled synthon, which still contains the azide group, is then "clicked" onto a biomolecule containing an alkyne handle. researchgate.net

This approach allows for the reliable and efficient radiolabeling of complex biological entities for PET imaging studies, which are crucial for diagnostics and understanding disease processes. researchgate.netnih.gov

Scaffold for Building Blocks in Fragment-Based Synthesis and Chemical Probe Development

In modern drug discovery, fragment-based drug discovery (FBDD) has emerged as a powerful strategy for identifying lead compounds. whiterose.ac.uk This approach uses small, low-molecular-weight molecules called "fragments" for screening against biological targets. This compound is an ideal scaffold for generating such fragments. Its value lies in the three distinct chemical handles that provide vectors for synthetic elaboration. whiterose.ac.ukmedchemexpress.com

Once a fragment containing this core binds to a target, it can be optimized and grown into a more potent lead compound through systematic chemical modification at its reactive sites:

The iodo group allows for the exploration of one vector of chemical space through robust cross-coupling reactions. nih.gov

The azido group provides a second, orthogonal vector for modification via click chemistry.

The fluoro group imparts favorable properties such as metabolic stability and can influence binding affinity through specific interactions. psu.edu

This trifunctional pattern allows for the creation of diverse libraries of chemical probes from a single, versatile core, accelerating the discovery of new bioactive molecules. whiterose.ac.uk

Integration into Multicomponent Reactions for Library Generation

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates substantial parts of all starting materials. diva-portal.orgcore.ac.uk MCRs are a cornerstone of diversity-oriented synthesis for generating large libraries of complex molecules for high-throughput screening.

The functional groups on this compound make it an excellent substrate for various MCRs:

Ugi-Azide Reaction: The azide group can participate in the Ugi-azide four-component reaction with an aldehyde, an amine, and an isocyanide. This reaction is a powerful method for the rapid synthesis of 1,5-disubstituted tetrazoles, which are important bioisosteres for carboxylic acids in medicinal chemistry. scielo.org.mx

Palladium-Catalyzed MCRs: The aryl iodide functionality is a common component in palladium-catalyzed MCRs, such as carbonylative couplings, which can involve an aryl halide, carbon monoxide, and a nucleophile to generate complex carbonyl compounds. diva-portal.org

Click-Based MCRs: The azide allows for its use in pseudo-MCRs where an azide is generated in situ and immediately undergoes a cycloaddition with an alkyne partner. mdpi.comresearchgate.net

By integrating this compound into MCRs, chemists can rapidly generate libraries of structurally complex and diverse small molecules, each bearing the unique fluoro-iodophenyl signature for further studies or screening.

Sophisticated Spectroscopic and Structural Characterization for Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of organic molecules in solution. For 1-azido-4-fluoro-2-iodobenzene, a suite of NMR experiments including ¹H, ¹³C, ¹⁹F, and ¹⁵N NMR, provides a detailed picture of the atomic connectivity and electronic environment.

¹H, ¹³C, ¹⁹F, and ¹⁵N NMR for Positional and Electronic Analysis

Multi-nuclear NMR studies are fundamental to confirming the substitution pattern on the benzene (B151609) ring and understanding the electronic influence of the azide (B81097), fluorine, and iodine substituents.

¹H NMR: The proton NMR spectrum of this compound would be expected to show three distinct signals in the aromatic region, corresponding to the three protons on the benzene ring. The chemical shifts (δ) and coupling constants (J) for these protons would provide critical information about their relative positions. For example, the proton situated between the fluorine and iodine atoms would likely exhibit coupling to both.

¹³C NMR: The carbon NMR spectrum reveals the chemical environment of each carbon atom in the molecule. nih.govnih.gov For this compound, six distinct signals would be expected for the aromatic carbons. The carbons directly bonded to the electronegative fluorine and nitrogen (of the azide group) and the deshielding iodine would appear at characteristic chemical shifts. The C-F and potential C-N couplings would provide further structural confirmation.

¹⁹F NMR: As fluorine has a spin of ½ and is 100% abundant, ¹⁹F NMR is a highly sensitive technique. spectrabase.com A single resonance would be observed for the fluorine atom in this compound. Its chemical shift would be indicative of the electronic environment on the aromatic ring, influenced by the electron-donating azide group and the electron-withdrawing iodine atom.

¹⁵N NMR: While ¹⁵N has a low natural abundance and sensitivity, ¹⁵N NMR spectroscopy can provide direct information about the azide group. The spectrum would show three distinct signals for the three non-equivalent nitrogen atoms of the azide moiety, confirming its electronic structure and interaction with the aromatic system.

Table 1: Predicted NMR Data for this compound (Note: As specific experimental data for this exact compound is not readily available in public literature, the following table presents expected patterns and general chemical shift regions based on related structures like 1-fluoro-2-iodobenzene (B1346556) and 1-azido-4-fluorobenzene. Actual values would require experimental determination.)

NucleusPredicted Chemical Shift (ppm)Expected Multiplicity & Coupling
¹H6.8 - 7.8Doublet of doublets, triplets
¹³C90 - 165Singlets, doublets (due to C-F coupling)
¹⁹F-120 to -100 (relative to CCl₃F)Singlet or multiplet depending on long-range H-F couplings
¹⁵N-130 to -300 (relative to CH₃NO₂)Three distinct signals for the N₃ group

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Elucidation

To unambiguously assign the signals from one-dimensional NMR spectra, two-dimensional (2D) NMR experiments are employed. sdsu.eduyoutube.com

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, cross-peaks in the COSY spectrum would connect adjacent protons on the aromatic ring, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates protons with the carbons to which they are directly attached (one-bond C-H correlation). youtube.com This allows for the definitive assignment of each proton signal to its corresponding carbon signal in the ¹³C NMR spectrum.

Infrared (IR) and Raman Spectroscopy for Azide and Halogen Stretching Frequencies

Vibrational spectroscopy techniques like Infrared (IR) and Raman are crucial for identifying characteristic functional groups.

Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum of this compound would be the strong, sharp absorption band corresponding to the asymmetric stretching vibration of the azide group (N₃). This typically appears in the region of 2100-2160 cm⁻¹. nih.gov The spectrum would also show C-F and C-I stretching vibrations, as well as aromatic C-H and C=C stretching and bending modes.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. While the azide stretch is also Raman active, C-I and other symmetric vibrations often give rise to strong Raman signals. The low-frequency region of the Raman spectrum would be particularly informative for observing the C-I stretching vibration. nih.gov

Table 2: Characteristic Vibrational Frequencies for this compound (Note: The exact frequencies are dependent on the molecular environment and would require experimental measurement.)

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Typical Intensity
Azide (-N₃)Asymmetric Stretch2100 - 2160Strong (IR)
C-FStretch1250 - 1000Strong (IR)
C-IStretch600 - 500Medium-Strong (Raman)
Aromatic C=CStretch1600 - 1450Medium to Weak
Aromatic C-HStretch3100 - 3000Medium to Weak

Mass Spectrometry (HRMS) for Precise Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact molecular weight of the compound, which in turn confirms its elemental composition. The technique involves ionizing the molecule and then separating the ions based on their mass-to-charge ratio. nih.gov For this compound (C₆H₄FIN₃), the exact mass can be calculated and compared to the experimentally determined value with high precision.

Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for this molecule might include the loss of a nitrogen molecule (N₂) from the azide group, followed by the loss of iodine or other fragments, helping to piece together the molecular structure.

X-ray Crystallography for Solid-State Structure, Conformation, and Intermolecular Interactions

This technique also provides invaluable insight into the intermolecular interactions that govern the crystal packing. rsc.orgrsc.org In the solid state, molecules of this compound would likely arrange themselves to maximize favorable interactions, which could include dipole-dipole forces and halogen bonding (interactions involving the iodine atom). Understanding these interactions is crucial for rationalizing the physical properties of the compound, such as its melting point and solubility. The analysis of the crystal structure can reveal how the electron-rich azide group and the halogen atoms influence the supramolecular assembly. researchgate.netstthomas.edu

Computational and Theoretical Studies on 1 Azido 4 Fluoro 2 Iodobenzene Chemistry

Density Functional Theory (DFT) Calculations for Understanding Reaction Mechanisms and Transition States

Density Functional Theory (DFT) has become a cornerstone of computational organic chemistry for its balance of accuracy and computational cost. It is extensively used to model the electronic structure and energetics of molecules, providing deep insights into reaction pathways, transition states, and the influence of substituents on reactivity. mdpi.comresearchgate.netuni-muenchen.de

The chemistry of 1-azido-4-fluoro-2-iodobenzene is dominated by the reactivity of the azide (B81097) group, which can undergo thermal or photochemical decomposition to a highly reactive nitrene or participate in pericyclic reactions like 1,3-dipolar cycloadditions.

Azide Decomposition: The thermal decomposition of an aryl azide proceeds through the extrusion of molecular nitrogen (N₂) to form a singlet nitrene intermediate, which can then undergo various reactions or intersystem cross to a more stable triplet nitrene. acs.orgdiva-portal.org DFT calculations are instrumental in mapping the potential energy surface for this process. For a substituted phenyl azide, the activation energy for N₂ elimination is a key parameter. For instance, the concerted decomposition of formyl azide to isocyanic acid and N₂ has a calculated activation barrier of approximately 33.8 kcal/mol at the CASPT2 level, though stepwise mechanisms via a nitrene intermediate are often preferred. researchgate.net For substituted phenyl azides, DFT studies have shown that the nature of the substituents significantly influences the activation energy of this decomposition and the stability of the resulting nitrene. nih.gov The presence of an ortho-iodo group and a para-fluoro group in this compound would be expected to modulate the decomposition barrier compared to unsubstituted phenyl azide. The electron-withdrawing nature of the halogens can influence the stability of the transition state for N₂ loss.

1,3-Dipolar Cycloadditions: Aryl azides are classic 1,3-dipoles in cycloaddition reactions with various dipolarophiles, such as alkenes and alkynes, to form five-membered heterocyclic rings (triazolines and triazoles, respectively). DFT calculations can accurately predict the activation barriers, transition state geometries, and regioselectivity of these reactions. acs.orgresearchgate.net The reactivity in these cycloadditions is governed by frontier molecular orbital (FMO) theory. The reaction can be controlled by the energy gap between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other.

Studies on phenyl azide cycloadditions reveal that the reaction can be classified as ambiphilic, reacting with both electron-rich and electron-poor dipolarophiles. acs.orgrsc.org The substituents on the phenyl ring alter the energy of the azide's frontier orbitals. The para-fluoro group in this compound is an electron-withdrawing group by induction but a π-donor by resonance, while the ortho-iodo group is primarily inductively withdrawing and sterically bulky. DFT calculations would predict how these combined effects modulate the HOMO and LUMO energies, thereby influencing the reaction rates and selectivity with different alkynes or alkenes. For example, a DFT study on the cycloaddition of substituted phenyl azides with 2,3-dihydrofuran (B140613) showed a good correlation between the calculated activation energies and the electronic nature of the substituent. researchgate.net

Reaction TypeKey Computational InsightTypical Calculated Parameter (for related systems)Reference
Azide DecompositionDetermination of activation energy for N₂ extrusion and nitrene formation.Activation Energy (~30-40 kcal/mol) researchgate.net
1,3-Dipolar CycloadditionPrediction of activation barriers, regioselectivity, and analysis of FMO interactions.Activation Free Energy (ΔG‡) (~20-30 kcal/mol) researchgate.net

The presence of the ortho-iodo substituent offers possibilities for unique, computationally-explorable reaction pathways. Ortho-iodoaryl azides can be precursors to benzynes or participate in transition metal-catalyzed reactions where the iodine acts as a directing group or a reactive site.

DFT calculations can be employed to study mechanisms such as:

Intramolecular C-H Amination: The nitrene formed upon decomposition can insert into an adjacent C-H bond. However, in this specific molecule, the primary reactions would likely involve the ortho-iodo group.

Transition Metal-Catalyzed Reactions: In the presence of catalysts like copper(I), the reaction between azides and alkynes is significantly accelerated (the "click" reaction). acs.org Computational studies have elucidated the mechanism, which can involve copper(III) metallacycle intermediates. The iodine atom could potentially participate in or influence these catalytic cycles.

Halogen Migration: While less common, theoretical calculations could investigate the possibility of rearrangement reactions, such as the migration of the iodine atom, particularly in the context of high-energy intermediates like nitrenes or radical species.

DFT studies on related systems, such as the reaction of phenyl azides with a hafnium hydride complex, have detailed the mechanism of N-insertion and subsequent hydrogen shifts, demonstrating the power of computation to map complex reaction coordinates. rsc.org

Molecular Dynamics Simulations for Conformational Landscapes of Derivatives

While this compound itself is a small, relatively rigid molecule, its derivatives, particularly those resulting from cycloaddition reactions or incorporation into larger systems like polymers or biomolecules, can have significant conformational flexibility. Molecular Dynamics (MD) simulations are the method of choice for exploring the conformational landscapes and dynamic behavior of such larger systems over time. nih.govbyu.edu

A critical prerequisite for accurate MD simulations is a well-parameterized force field for the chemical groups involved. The azide group, being somewhat uncommon in standard biomolecular force fields, has been the subject of specific parameterization studies. nih.govresearchgate.net These studies use quantum mechanical calculations (often DFT) to derive the necessary parameters (e.g., bond lengths, angles, dihedral potentials, and partial charges) that describe the behavior of the aromatic azide moiety. nih.govresearchgate.net Once parameterized, derivatives of this compound, such as a triazole formed from a click reaction, could be simulated to understand their preferred conformations, interactions with solvents, or binding to a biological target. nih.govacs.org

Quantitative Structure-Activity Relationships (QSAR) for Understanding Reactivity Trends

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate variations in the chemical structure of a series of compounds with their measured activity or reactivity. For a series of substituted aryl azides related to this compound, a QSAR study could be developed to predict their reactivity in, for example, cycloaddition reactions.

The process involves:

Generating a Dataset: Synthesizing a library of related aryl azides with different substituents.

Measuring Reactivity: Experimentally determining the rate constants for a specific reaction.

Calculating Descriptors: Using computational software to calculate a variety of molecular descriptors for each compound. These can include electronic descriptors (e.g., HOMO/LUMO energies, dipole moment), steric descriptors (e.g., molecular volume), and topological descriptors. mdpi.com

Building a Model: Using statistical methods to build an equation that relates the descriptors to the observed reactivity.

For instance, a QSAR study on a series of monoamine transport inhibitors used HOMO and LUMO energies as descriptors to successfully model their binding affinity. nih.gov A similar approach could be applied to a series of substituted phenyl azides, where a model might take the form:

log(k) = c₀ + c₁(HOMO Energy) + c₂(LUMO Energy) + c₃*(Steric Parameter)

Such a model for the reactivity of azides related to this compound would allow for the rapid virtual screening of new derivatives with potentially enhanced or tailored reactivity.

Analysis of Electron Density Distributions and Molecular Orbitals

The analysis of a molecule's electron density and frontier molecular orbitals (FMOs) is fundamental to understanding its reactivity. For this compound, these analyses reveal the electronic influence of the substituents.

Electron Density and Electrostatic Potential: Calculations of the molecular electrostatic potential (MEP) map the regions of positive and negative charge on the molecule's surface. For an aryl azide, the terminal nitrogen atom of the azide group is typically a region of negative potential, making it susceptible to electrophilic attack. The electron-withdrawing fluoro and iodo substituents would be expected to decrease the electron density on the aromatic ring, making it more electrophilic. uni-muenchen.de

Frontier Molecular Orbitals (HOMO/LUMO): The HOMO and LUMO are the key orbitals involved in many chemical reactions.

The HOMO of an aryl azide typically has significant contributions from the azide group and the π-system of the benzene (B151609) ring. Its energy level relates to the molecule's ability to act as a nucleophile or electron donor.

The LUMO is often a π* orbital of the aromatic system. Its energy level relates to the molecule's ability to act as an electrophile or electron acceptor.

In the context of a 1,3-dipolar cycloaddition, the relative energies of the azide's HOMO and LUMO compared to those of the dipolarophile determine the reaction rate and mechanism (i.e., whether it is normal or inverse electron-demand). acs.orgrsc.org Computational studies on substituted phenyl azides show that electron-withdrawing substituents lower the energy of both the HOMO and LUMO, while electron-donating groups raise them. mdpi.comresearchgate.net The specific combination of a para-fluoro and ortho-iodo group would result in a unique FMO profile for this compound, which could be precisely quantified through DFT calculations.

Computational AnalysisInformation GainedRelevance to this compound
Molecular Electrostatic Potential (MEP)Identifies electron-rich and electron-poor regions.Predicts sites for nucleophilic and electrophilic attack.
Frontier Molecular Orbital (FMO) AnalysisDetermines HOMO-LUMO energies and their spatial distribution.Explains reactivity in pericyclic reactions and with electrophiles/nucleophiles.
Natural Bond Orbital (NBO) AnalysisQuantifies charge distribution and donor-acceptor interactions.Details the inductive and resonance effects of the fluoro and iodo substituents.

Future Directions and Emerging Research Frontiers for Polyfunctionalized Azidobenzenes

Development of Sustainable and Green Synthetic Routes

The traditional synthesis of aryl azides often involves diazotization of anilines followed by substitution with sodium azide (B81097), a process that can generate hazardous intermediates and byproducts. organic-chemistry.orgscienceopen.com Modern synthetic chemistry is moving towards more sustainable and safer methods.

Synthetic StrategyAdvantagesPotential for 1-azido-4-fluoro-2-iodobenzene
One-Pot Synthesis from AnilinesReduced workup steps, higher overall yield, less solvent waste. organic-chemistry.orgscielo.brCould streamline the synthesis from 4-fluoro-2-iodoaniline, improving efficiency.
Use of Polymer-Supported ReagentsEasy separation and recycling of reagents, reduced contamination of the final product. scielo.brA supported azide source could enhance the safety and sustainability of the synthesis.
Metal-Free SynthesisAvoids toxic heavy metal catalysts and byproducts. organic-chemistry.orgDevelopment of metal-free diazotization and azidation protocols would be highly beneficial.

Exploration of Photocatalytic and Electrocatalytic Transformations

Photocatalysis and electrocatalysis offer green and efficient alternatives to traditional synthetic methods by utilizing light or electricity to drive chemical reactions. For polyfunctionalized azidobenzenes, these techniques can be employed for both their synthesis and subsequent transformations.

Visible-light photocatalysis can be used to generate aryl radicals from aryl halides, which can then be trapped to form new bonds. arizona.edu This could be a viable method for introducing the azide group or for further functionalizing the this compound scaffold. The photocatalytic activation of aryl azides themselves can lead to the formation of nitrenes, highly reactive intermediates that can participate in a variety of bond-forming reactions. researchgate.netresearchgate.netnih.gov This opens up possibilities for novel intramolecular and intermolecular cyclizations and C-H amination reactions.

Electrocatalysis provides another avenue for mild and controlled transformations. The electrochemical reduction of nitroaromatics to anilines, which are precursors to aryl azides, is a well-established green process. Future research could focus on the direct electrochemical synthesis of aryl azides or the electrocatalytic manipulation of the functional groups on the this compound ring.

Transformation TypeMethodPotential Application for this compound
SynthesisPhotocatalytic AzidationDirect conversion of a suitable precursor to this compound using light.
FunctionalizationPhotocatalytic Nitrene GenerationFormation of novel heterocyclic structures through C-H insertion or cycloaddition reactions. researchgate.netnih.gov
SynthesisElectrocatalytic ReductionGreen synthesis of the aniline (B41778) precursor to this compound.

Integration into Automated Synthesis Platforms and Flow Chemistry

Automated synthesis and flow chemistry are revolutionizing the way molecules are made, offering advantages in terms of safety, reproducibility, and scalability. semanticscholar.orgrsc.org The synthesis of organic azides, which can be hazardous on a large scale in batch processes, is particularly well-suited for flow chemistry. semanticscholar.orgrsc.orgtib.eunih.gov

In a flow reactor, small amounts of reagents are continuously mixed and reacted, minimizing the accumulation of potentially explosive intermediates. tib.eunih.gov This allows for the safe and efficient production of aryl azides. The integration of the synthesis of this compound into an automated flow platform would enable its on-demand production and direct use in subsequent reactions, such as click chemistry or cross-coupling reactions. This approach not only enhances safety but also allows for precise control over reaction parameters, leading to higher yields and purity.

TechnologyKey BenefitsRelevance to this compound
Flow ChemistryEnhanced safety for hazardous reactions, improved heat and mass transfer, precise control of reaction conditions, easy scalability. semanticscholar.orgrsc.orgtib.eunih.govSafe and efficient synthesis of this compound and its subsequent in-line functionalization.
Automated SynthesisHigh-throughput screening of reaction conditions, rapid library synthesis, improved reproducibility.Rapid optimization of synthetic routes and generation of a library of derivatives for biological screening.

Design of Advanced Hybrid Scaffolds for Multi-Target Approaches

The concept of "one molecule, multiple targets" is gaining traction in drug discovery as a strategy to tackle complex diseases. Polyfunctionalized molecules like this compound are ideal starting points for the design of such multi-target ligands.

The distinct reactivity of the azide, fluorine, and iodine substituents allows for the sequential and orthogonal introduction of different pharmacophores. For example, the iodine atom can be used in a Suzuki or Sonogashira coupling to introduce a large, complex fragment, while the azide group can be used in a click reaction to attach a different bioactive moiety. The fluorine atom can help to fine-tune the physicochemical properties of the final molecule, such as its lipophilicity and metabolic stability. This modular approach allows for the rapid generation of diverse libraries of hybrid molecules for screening against multiple biological targets.

Investigation of New Bioorthogonal Click Chemistries Beyond CuAAC and SPAAC

The copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) are the cornerstones of click chemistry. rsc.orgrsc.orgnih.govbiochempeg.com However, the search for new bioorthogonal reactions with even faster kinetics, improved stability, and different reactivity profiles is an active area of research. acs.orgwikipedia.orgnih.govnih.gov

Aryl azides, including fluorinated derivatives, are being explored as substrates in these next-generation click reactions. nih.gov For example, the development of new strained alkynes or other reaction partners that exhibit enhanced reactivity with electron-deficient aryl azides could lead to faster and more efficient labeling in biological systems. nih.gov Furthermore, the unique electronic properties conferred by the fluorine and iodine atoms in this compound may be exploited to tune its reactivity in novel bioorthogonal transformations. Research in this area will expand the toolkit of chemical biologists and enable more sophisticated studies of biological processes. rsc.orgwikipedia.org

Click Chemistry ReactionDescriptionPotential Advantage for this compound
CuAAC Copper(I)-catalyzed reaction between an azide and a terminal alkyne. nih.govHigh efficiency and regioselectivity.
SPAAC Strain-promoted reaction between an azide and a cyclooctyne (B158145), no catalyst needed. rsc.orgbiochempeg.comBioorthogonal, suitable for in vivo applications.
New Bioorthogonal Reactions Reactions with novel partners (e.g., new strained alkynes, nitrones) with potentially faster kinetics or different reactivity. acs.orgnih.govThe electronic properties of this compound could be leveraged for enhanced reactivity.

Q & A

Q. What are the optimal synthetic conditions for preparing 1-azido-4-fluoro-2-iodobenzene while minimizing decomposition risks?

  • Methodological Answer : Synthesis should prioritize low temperatures (0–5°C) and inert atmospheres (N₂/Ar) due to the azide group's thermal and photolytic instability. A diazotization-azidation strategy is recommended:

Start with 4-fluoro-2-iodoaniline.

Diazotize using NaNO₂ and HCl at 0°C.

Introduce NaN₃ to form the azide.
Monitor reaction progress via TLC and isolate the product via cold extraction (diethyl ether) to prevent exothermic decomposition. Purify by column chromatography under reduced light exposure .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Assign peaks using deuterated solvents (CDCl₃) and reference coupling constants (e.g., 3JHF^3J_{H-F} ≈ 8–12 Hz for aromatic fluorides).
  • IR Spectroscopy : Confirm the azide stretch (~2100–2200 cm⁻¹) and C-F bond (~1250 cm⁻¹).
  • Mass Spectrometry : Use high-resolution ESI-MS to verify molecular ion [M+H]⁺ and isotopic patterns (¹²⁷I).
  • X-ray Crystallography : For structural confirmation, grow crystals in non-polar solvents (hexane/CH₂Cl₂) .

Advanced Research Questions

Q. How can contradictions in NMR data for derivatives of this compound be resolved?

  • Methodological Answer : Discrepancies in coupling constants or peak splitting may arise from dynamic effects (e.g., restricted rotation of the azide group). Use:
  • Variable-Temperature NMR : To observe conformational changes (e.g., coalescence of peaks at elevated temps).
  • Isotopic Labeling : Substitute ¹²⁷I with ¹²⁵I to study electronic effects.
  • DFT Calculations : Compare experimental vs. computed chemical shifts (B3LYP/6-311+G(d,p) basis set) .

Q. What factors govern the thermal stability of this compound in solution?

  • Methodological Answer : Stability depends on:
  • Solvent Polarity : Polar aprotic solvents (DMSO, DMF) accelerate decomposition; use non-polar solvents (toluene).
  • Temperature : Store solutions at –20°C and avoid prolonged heating (>40°C).
  • Light Exposure : Protect from UV/vis light using amber glassware.
    Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) and track azide loss .

Q. Which parameters are critical for accurate DFT modeling of this compound’s electronic properties?

  • Methodological Answer :
  • Basis Sets : Use def2-TZVP for iodine and 6-311+G(d,p) for lighter atoms.
  • Solvent Models : Include implicit solvation (e.g., PCM for toluene).
  • Azide Treatment : Account for resonance structures and partial charges (NPA analysis).
    Validate against experimental UV-Vis spectra (TD-DFT) and electrostatic potential maps .

Q. How can competing reaction pathways during functionalization of this compound be controlled?

  • Methodological Answer : To suppress undesired pathways (e.g., Huisgen cycloaddition vs. Staudinger reaction):
  • Catalyst Selection : Use Cu(I) for click chemistry; avoid phosphines if azide stability is critical.
  • Steric Effects : Introduce bulky substituents ortho to the azide to hinder side reactions.
  • Kinetic Monitoring : Use in-situ IR to track azide consumption rates .

Data Contradiction & Validation

Q. How to address inconsistencies in mass spectrometry data for halogenated azide derivatives?

  • Methodological Answer : Isotopic interference (e.g., ¹²⁷I vs. ¹²⁵I) or in-source fragmentation can skew results.
  • High-Resolution MS : Use TOF or Orbitrap instruments for accurate mass (<3 ppm error).
  • Tandem MS/MS : Fragment molecular ions to confirm structural assignments.
    Cross-validate with independent techniques (e.g., X-ray or elemental analysis) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.